![molecular formula C20H17N7O4 B2689408 2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1396856-43-1](/img/structure/B2689408.png)
2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C20H17N7O4 and its molecular weight is 419.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic molecule that exhibits significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The initial step often includes the cyclization of hydrazides with carboxylic acids or their derivatives.
- Introduction of Substituents : Various substituents are introduced to enhance the biological activity.
- Final Cyclization : The compound is finalized through cyclization processes involving triazole and pyridine derivatives.
Anticancer Activity
Research indicates that derivatives containing oxadiazole and triazole moieties demonstrate significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to the target molecule have shown promising results against various cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) with IC50 values ranging from 5.55 μM to 35.58 μM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
5a | HepG2 | 35.58 |
10c | HCT116 | 5.55 |
10c | MCF7 | 2.86 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
- Mechanism : It is believed that the interaction with microbial DNA and proteins leads to inhibition of growth and proliferation.
Anti-inflammatory Effects
Studies suggest that this compound can modulate inflammatory pathways:
- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : By binding to enzymes associated with cancer progression and inflammation.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- EGFR-TK Inhibitors : New oxadiazole derivatives have been synthesized and tested as EGFR-TK inhibitors with substantial antiproliferative activity against cancer cells .
- Hybridization Strategies : Research employing hybridization strategies has resulted in compounds that outperform existing drugs in terms of potency against specific cancer types .
科学的研究の応用
Anticancer Activity
Research indicates that derivatives containing oxadiazole and triazole moieties demonstrate significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to the target molecule have shown promising results against various cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) with IC50 values ranging from 5.55 μM to 35.58 μM.
Compound | Cell Line | IC50 (μM) |
---|---|---|
5a | HepG2 | 35.58 |
10c | HCT116 | 5.55 |
10c | MCF7 | 2.86 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. It is believed that the interaction with microbial DNA and proteins leads to inhibition of growth and proliferation.
Anti-inflammatory Effects
Studies suggest that this compound can modulate inflammatory pathways:
- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- EGFR-TK Inhibitors : New oxadiazole derivatives have been synthesized and tested as EGFR-TK inhibitors with substantial antiproliferative activity against cancer cells.
- Hybridization Strategies : Research employing hybridization strategies has resulted in compounds that outperform existing drugs in terms of potency against specific cancer types.
特性
IUPAC Name |
2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O4/c1-3-29-15-6-4-5-13(9-15)18-22-17(30-25-18)11-27-20(28)26-8-7-14(10-16(26)23-27)19-21-12(2)24-31-19/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHRVWJFZCALBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)N4C=CC(=CC4=N3)C5=NC(=NO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。